((4-Methoxyphenoxy)methylene)dibenzene
Description
Contextualizing Diarylmethyl Ether Scaffolds in Modern Organic Chemistry Research
Diarylmethyl ether scaffolds, characterized by two aryl groups attached to a central methylene (B1212753) core via an ether linkage, are prevalent structural motifs in a vast array of biologically active compounds and functional materials. organic-chemistry.orgnih.govresearchgate.net This structural class is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. organic-chemistry.orgnih.govresearchgate.netrsc.orgconsensus.app The unique physicochemical properties conferred by the diaryl ether framework contribute to favorable interactions with biological targets. nih.gov
The synthesis of diaryl ethers has been a subject of extensive research, with numerous methods developed to facilitate their construction. rsc.org These range from classical approaches like the Williamson ether synthesis to modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. rsc.orgacs.orgnih.gov The ongoing development of more efficient and milder synthetic routes underscores the continued importance of this class of compounds in organic synthesis. organic-chemistry.orgrsc.orgacs.org
The Foundational Role of ((4-Methoxyphenoxy)methylene)dibenzene as a Synthetic Building Block
This compound, also known as benzhydryl 4-methoxyphenyl (B3050149) ether, serves as a valuable synthetic intermediate. The benzhydryl (diphenylmethyl) portion of the molecule is frequently employed as a protecting group for alcohols, phenols, and other functional groups in multi-step organic synthesis. yale.eduresearchgate.netorganic-chemistry.org The stability of the benzhydryl ether linkage under various reaction conditions, coupled with its relatively straightforward cleavage under specific acidic or hydrogenolytic conditions, makes it an attractive choice for protecting sensitive functionalities. yale.eduorganic-chemistry.org
The presence of the 4-methoxyphenyl group can influence the reactivity and properties of the molecule. The methoxy (B1213986) group is an electron-donating group, which can affect the electronic environment of the aromatic ring and potentially modulate the stability of reaction intermediates. The synthesis of this compound itself can be achieved through various etherification methods, often involving the reaction of a benzhydryl halide or alcohol with 4-methoxyphenol. researchgate.net
Broad Research Perspectives on Complex Aryl Ethers and Methane Derivatives
The study of complex aryl ethers, including this compound, is a vibrant area of research. Advances in synthetic methodologies continue to provide access to increasingly complex and functionally diverse aryl ether structures. rsc.orgacs.orgnih.govorganic-chemistry.org These advancements are crucial for the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net
Furthermore, methane and its derivatives are fundamental C1 building blocks in organic synthesis. manufacturing.netthieme.de While methane itself is relatively inert, its functionalized derivatives serve as versatile starting materials for the introduction of a single carbon atom into a molecular framework. wikipedia.orgslideshare.net The methylene core of this compound exemplifies the incorporation of a methane derivative to link multiple aromatic systems, highlighting the broader importance of C1 synthons in constructing complex organic molecules. manufacturing.net Research in this area is focused on developing new methods for the activation and functionalization of methane to expand its utility as a readily available and abundant chemical feedstock. manufacturing.net
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzhydryl 4-methoxyphenyl ether |
| CAS Number | 85686-16-4 chemicalbook.com |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature chemicalbook.com |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, specific shifts depend on solvent and instrument. |
| ¹³C NMR | Spectral data available, specific shifts depend on solvent and instrument. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 290.13. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryloxy-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-18-12-14-19(15-13-18)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYFNISDZBADQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxyphenoxy Methylene Dibenzene and Its Analogues
Strategies for Carbon-Oxygen Bond Formation in the Synthesis of Aryl Ethers
The formation of the aryl ether linkage is a pivotal step in the synthesis of ((4-Methoxyphenoxy)methylene)dibenzene. This can be accomplished through several reliable methods, including classical nucleophilic substitution and modern transition metal-catalyzed reactions.
Optimized Williamson Ether Synthesis Approaches for Phenolic Reactants
The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of 4-methoxyphenoxide with a diphenylmethyl halide.
The first step is the deprotonation of the phenolic reactant, 4-methoxyphenol, using a suitable base to form the more nucleophilic phenoxide ion. study.combrainly.com Common bases for this purpose include sodium hydroxide (NaOH) or sodium hydride (NaH). brainly.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often being employed to enhance the reaction rate. The parent alcohol of the alkoxide can also be used as a solvent. masterorganicchemistry.com
The general reaction is as follows:
4-CH₃OC₆H₄OH + Base → 4-CH₃OC₆H₄O⁻Na⁺
4-CH₃OC₆H₄O⁻Na⁺ + (C₆H₅)₂CH-X → this compound + NaX (where X = Cl, Br, I)
For this SN2 reaction to be efficient, the alkyl halide should ideally be primary or secondary. masterorganicchemistry.com Diphenylmethyl halides are secondary and can be susceptible to elimination side reactions, although substitution is generally favored.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| 4-Methoxyphenol | Propyl bromide | NaOH | Aqueous | 1-Methoxy-4-propoxybenzene | study.com |
| 4-Methoxyphenol | Propyl bromide | NaH | Not specified | 1-Methoxy-4-propoxybenzene | brainly.com |
| Phenol | o-Nitrochlorobenzene | KOH | Not specified | Phenyl o-nitrophenyl ether | francis-press.com |
Transition Metal-Catalyzed Etherification Reactions
Modern organic synthesis often employs transition metal catalysts to facilitate the formation of carbon-oxygen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. rsc.org
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol. rsc.org While traditional Ullmann conditions require high temperatures, significant advancements have been made using various ligands and copper sources to perform the reaction under milder conditions. rsc.org For the synthesis of the target molecule, this would involve the reaction of 4-methoxyphenol with a diphenylmethyl halide in the presence of a copper catalyst.
Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis. rsc.orgacs.org This reaction typically involves an aryl halide or triflate and an alcohol or phenol, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. This method is known for its high functional group tolerance and efficiency. acs.org
| Catalyst System | Reactants | Base | Solvent | Product | Reference |
| CuI / N,N-dimethylglycine | Aryl iodide/bromide, Phenol | Not specified | Not specified | Diaryl ether | organic-chemistry.org |
| Pd(OAc)₂ / N-heterocyclic carbene precursor | Aryl halide, Phenol | NaH | Not specified | Diaryl ether | organic-chemistry.org |
| Cu(OAc)₂ | Arylboronic acid, Phenol | Tertiary amine | Not specified | Diaryl ether | organic-chemistry.org |
| CuI / Fe(acac)₃ | Aryl halide, Phenol | K₂CO₃ | Not specified | Diaryl ether | organic-chemistry.org |
Condensation and Alkylation Methods for Diarylmethanol Derivatives
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. wikipedia.orglibretexts.org In the context of forming the ether linkage, an acid-catalyzed condensation between 4-methoxyphenol and diphenylmethanol could be envisioned. This dehydration reaction would form the desired ether, though it may require forcing conditions and could be prone to side reactions.
Alkylation of phenols, as described in the Williamson ether synthesis, is a direct and widely used method. francis-press.com Another relevant approach involves the Friedel-Crafts alkylation of aromatic compounds. While typically used for C-C bond formation, variations can lead to precursors for C-O bond formation. For instance, the reaction of methyl-substituted benzenes with chloroform in the presence of aluminum chloride can produce diarylchloromethanes, which are excellent electrophiles for subsequent reaction with phenoxides. researchgate.net
Construction and Functionalization of the Diphenylmethyl Moiety within this compound
The diphenylmethyl group is the second key structural component of the target molecule. Its synthesis typically starts from benzophenone (B1666685) or related precursors.
Reductive Transformations of Benzophenone Derivatives
A straightforward method for preparing the diphenylmethyl core is the reduction of benzophenone to diphenylmethanol. pitt.eduscribd.com Diphenylmethanol can then be converted to a diphenylmethyl halide or another suitable electrophile for the subsequent etherification step.
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for carbonyl groups and its mild reaction conditions. vedantu.compitt.edu The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. pitt.edu Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. pitt.edu
The general reaction is:
(C₆H₅)₂C=O + [H] → (C₆H₅)₂CHOH
| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |
| Benzophenone | Sodium Borohydride | Methanol | Diphenylmethanol | 81% (Actual) | |
| Benzophenone | Sodium Borohydride | Methanol | Diphenylmethanol | Not specified | pitt.eduscribd.comvedantu.com |
Organometallic Additions for Alcohol Precursors
Organometallic reagents, particularly Grignard reagents, provide a powerful method for forming carbon-carbon bonds and synthesizing alcohols. libretexts.org While the direct synthesis of diphenylmethanol from benzophenone involves reduction, Grignard reactions are invaluable for creating substituted diarylmethanol precursors.
For instance, the reaction of a phenylmagnesium halide (a Grignard reagent) with an aromatic aldehyde would yield a substituted diphenylmethanol. This approach offers a high degree of flexibility in introducing various substituents onto the aromatic rings of the diphenylmethyl moiety. The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is then protonated in an acidic workup to give the alcohol. odinity.comyoutube.com
A common side product in Grignard reactions is biphenyl, which forms from the coupling of unreacted bromobenzene with the Grignard reagent. libretexts.org The formation of this byproduct is favored by higher temperatures and concentrations of bromobenzene. libretexts.org
| Carbonyl Compound | Grignard Reagent | Solvent | Product | Reference |
| Benzophenone | Phenylmagnesium bromide | Diethyl ether | Triphenylmethanol | odinity.com |
| Methyl benzoate | Phenylmagnesium bromide | Diethyl ether | Triphenylmethanol | Not specified |
Friedel-Crafts Derived Pathways to Diarylalkanes
The synthesis of diarylalkanes, the structural class to which this compound belongs, can be effectively achieved through Friedel-Crafts reactions. This century-old reaction remains a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching alkyl groups to aromatic rings. The general mechanism involves the generation of an electrophile, typically a carbocation, from an alkyl halide using a Lewis acid catalyst like aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comyoutube.com The aromatic ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution reaction. youtube.com
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement, where a less stable carbocation rearranges to a more stable one, leading to a mixture of products. youtube.comkhanacademy.org However, modern methodologies have introduced refinements to control such outcomes.
Recent research has demonstrated the utility of iron(III) chloride-based Deep Eutectic Solvents (DES) as both the reaction medium and promoter for Friedel-Crafts benzylations to access 1,1-diarylalkanes. nih.gov This approach accommodates a wide variety of benzylation agents, including not only alcohols and chlorides but also ethers. nih.gov For a hypothetical synthesis of this compound, a plausible pathway could involve the reaction of benzene with a substituted electrophile like 1-methoxy-4-((chloromethoxy)methyl)benzene or a related ether, catalyzed by an Fe(III)-based DES. This method has been shown to produce diarylalkanes in moderate to excellent yields (30–99%). nih.gov The regioselectivity typically favors the para-substituted product due to steric effects. nih.gov
The scope of suitable electrophiles in these Fe(III)-DES mediated reactions is broad, as illustrated by the successful synthesis of various 1,1-diarylmethanes from corresponding ethers and benzyl chlorides. nih.gov
Table 1: Examples of Friedel-Crafts Benzylation for Diarylalkane Synthesis
| Arene (Nucleophile) | Benzylation Reagent (Electrophile) | Catalyst/Medium | Yield (%) |
|---|---|---|---|
| Toluene | 1-Phenylethan-1-ol | 3 FeCl₃ ⋅ 6 H₂O/Gly | 99 |
| m-Xylene | Styrene | 3 FeCl₃ ⋅ 6 H₂O/Gly | 98 |
| Anisole | (Benzyloxy)benzene | 3 FeCl₃ ⋅ 6 H₂O/Gly | 65 |
| Benzene | Benzyl Chloride | 3 FeCl₃ ⋅ 6 H₂O/Gly | 80 |
Precision in Reaction Condition Optimization for this compound Synthesis
Optimizing reaction conditions is a critical process to maximize product yield and purity while minimizing costs and waste. For the synthesis of a specific molecule like this compound, a systematic adjustment of several key parameters is essential. Modern approaches even leverage artificial intelligence and Bayesian optimization to efficiently navigate the vast parameter space and identify ideal conditions. nih.gov
Key parameters for optimization in ether synthesis include:
Temperature : Temperature control is crucial as it affects reaction rates. For acid-catalyzed dehydration to form ethers, for instance, the temperature must be carefully controlled to favor ether formation over competing side reactions like elimination to form alkenes. masterorganicchemistry.com The optimal temperature for diethyl ether formation is around 130-140°C; at 150°C and above, elimination becomes the dominant pathway. masterorganicchemistry.com
Catalyst : The choice and concentration of the catalyst profoundly influence the reaction's efficiency. In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) must be active enough to generate the electrophile but not so reactive that it promotes unwanted side reactions. The development of reusable catalysts, such as the Fe(III)-based DES, which can be recycled for up to 20 consecutive cycles without significant loss of yield, is a major advancement. nih.gov
Solvent : The solvent can affect the solubility of reactants, stabilize intermediates, and influence reaction pathways. While traditional Friedel-Crafts reactions often use halogenated solvents, newer systems employ Deep Eutectic Solvents which can serve as both the solvent and the catalyst. nih.gov
Table 2: Key Parameters for Reaction Optimization in Ether Synthesis
| Parameter | General Impact | Example in Ether Synthesis |
|---|---|---|
| Temperature | Affects reaction rate and selectivity between competing pathways (e.g., substitution vs. elimination). masterorganicchemistry.com | Maintaining 130-140°C for diethyl ether synthesis to avoid alkene formation. masterorganicchemistry.com |
| Catalyst | Increases reaction rate; choice affects efficiency, selectivity, and potential for recycling. nih.gov | Use of recyclable FeCl₃-based Deep Eutectic Solvents in Friedel-Crafts reactions. nih.gov |
| Solvent | Influences reactant solubility, stabilizes intermediates, and can participate in the reaction. nih.govpnas.org | Solvent-free conditions using a silver salt catalyst for green ether synthesis. google.com |
| Concentration | Affects reaction kinetics and equilibrium position, impacting yield and purity. | Systematic variation to find the optimal ratio of aromatic substrate to electrophile. |
Green Chemistry Principles Applied to Complex Ether Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of complex ethers like this compound can be made more sustainable by adhering to these principles.
Key green chemistry strategies applicable to ether synthesis include:
Use of Sustainable Catalysts : Shifting from single-use, stoichiometric reagents to recyclable catalysts is a core principle. nih.gov Heterogeneous catalysts and novel systems like DESs allow for easier separation from the reaction mixture and can be reused, minimizing waste. alfa-chemistry.com The Fe(III)-based DES used in diarylalkane synthesis is an excellent example of a recyclable catalyst. nih.gov
Safer Solvents and Reaction Conditions : A major source of waste in chemical processes comes from solvents. nih.gov Green approaches focus on minimizing or eliminating hazardous organic solvents. This can be achieved through solvent-free reactions, as demonstrated in a patented method for ether synthesis using a silver salt catalyst without any solvent, which boasts high conversion rates and easy product purification. google.com Alternatively, using benign solvents like water or supercritical CO₂ is a desirable goal. pnas.org
Atom Economy : Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Williamson ether synthesis can have poor atom economy due to the formation of salt byproducts. Alternative, more direct synthetic routes are therefore preferable.
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key area of research. alfa-chemistry.com Methods like microwave-assisted and sonochemical reactions can also enhance energy efficiency and lead to high yields. alfa-chemistry.com
Table 3: Application of Green Chemistry Principles to Ether Synthesis
| Green Chemistry Principle | Application in Ether Synthesis | Example |
|---|---|---|
| Catalysis | Use of recyclable and highly efficient catalysts to replace stoichiometric reagents. nih.gov | Fe(III)-based Deep Eutectic Solvents for Friedel-Crafts reactions. nih.gov |
| Safer Solvents/Solventless Reactions | Reducing or eliminating volatile organic solvents to prevent pollution. nih.gov | Solvent-free synthesis using an aldehyde, silane, and a silver salt catalyst. google.com |
| Energy Efficiency | Using milder reaction conditions and alternative energy sources. nih.govalfa-chemistry.com | Microwave-assisted and sonochemical reactions to achieve high yields efficiently. alfa-chemistry.com |
| Waste Prevention | Designing syntheses to minimize byproducts and allow for catalyst/solvent recycling. nih.gov | Development of synthetic methods where the product can be isolated by simple distillation. google.com |
Mechanistic Investigations of Reactions Involving 4 Methoxyphenoxy Methylene Dibenzene
Exploration of Ether Cleavage and Formation Mechanisms
The formation and cleavage of the ether bond in ((4-Methoxyphenoxy)methylene)dibenzene are pivotal reactions, often proceeding through cationic intermediates due to the stability of the diphenylmethyl (benzhydryl) carbocation.
Ether Formation: The synthesis of benzhydryl ethers can be achieved through several catalytic methods. For instance, titanium tetrafluoride has been shown to be an efficient catalyst for the dehydrative conversion of diphenylmethanols to ethers. nih.gov Another approach involves the Friedel-Crafts alkylation of aromatic compounds with chloroform, followed by alcoholysis catalyzed by alumina, to yield diphenylmethyl ethers. nih.gov The mechanism of these acid-catalyzed etherifications generally involves the protonation of a hydroxyl group on a benzhydrol precursor, followed by the loss of water to form a resonance-stabilized benzhydryl carbocation. This cation is then attacked by an alcohol nucleophile, such as 4-methoxyphenol, to form the ether. The stability of this carbocation is enhanced by electron-donating groups on the phenyl rings. yale.eduyale.edu
Ether Cleavage: The cleavage of the C-O bond in this compound can be accomplished under various conditions, with the mechanistic pathway depending on the reagents employed.
Acid-Catalyzed Cleavage: In the presence of strong acids like HBr or HI, the ether oxygen is protonated, forming a good leaving group. youtube.com Due to the high stability of the diphenylmethyl carbocation, the cleavage of benzhydryl ethers likely proceeds through an SN1 mechanism. yale.eduyale.edu The departure of the 4-methoxyphenol moiety results in the formation of the benzhydryl cation, which is then trapped by a nucleophile.
Hydrogenolysis: A common method for the cleavage of benzyl-type ethers is catalytic hydrogenolysis. youtube.com This reaction typically employs a palladium catalyst on a carbon support (Pd/C) and hydrogen gas. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield diphenylmethane and 4-methoxyphenol. This method is valued for its mild conditions.
The table below summarizes the expected products under different ether cleavage conditions.
| Reagent | Mechanism | Products |
| HBr (excess) | SN1 | Diphenylmethyl bromide, 4-Methoxyphenol |
| HI (excess) | SN1 | Diphenylmethyl iodide, 4-Methoxyphenol |
| H2, Pd/C | Hydrogenolysis | Diphenylmethane, 4-Methoxyphenol |
Detailed Studies on Electrophilic Aromatic Substitution Patterns in Phenyl and Methoxyphenoxy Moieties
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the directing effects of the substituents on each ring system. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. byjus.com
Phenyl Moieties: The two phenyl rings are part of the diphenylmethyl group. The ether oxygen, being an electron-donating group through resonance, activates these rings towards EAS and directs incoming electrophiles to the ortho and para positions.
Methoxyphenoxy Moiety: The methoxyphenoxy ring contains a strongly activating methoxy (B1213986) group (-OCH3). This group is a powerful ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the arenium ion intermediate. Therefore, electrophilic substitution will predominantly occur at the positions ortho to the methoxy group, as the para position is occupied by the ether linkage.
The following table illustrates the predicted major products for common electrophilic aromatic substitution reactions on the methoxyphenoxy ring of this compound.
| Reaction | Reagent | Major Product(s) |
| Nitration | HNO3, H2SO4 | ((4-Methoxy-2-nitrophenoxy)methylene)dibenzene |
| Halogenation | Br2, FeBr3 | ((2-Bromo-4-methoxyphenoxy)methylene)dibenzene |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | ((2-Acetyl-4-methoxyphenoxy)methylene)dibenzene |
Analysis of Radical and Single Electron Transfer Pathways
Reactions involving radical intermediates or single electron transfer (SET) mechanisms can also be envisaged for this compound, particularly given the stability of the corresponding diphenylmethyl radical.
The diphenylmethyl radical is highly stabilized by resonance, with the unpaired electron delocalized over both phenyl rings. This stability facilitates its formation through homolytic cleavage of the benzylic C-H bond in diphenylmethane or via other radical-generating pathways.
A relevant analogy is the oxidative cleavage of p-methoxybenzyl (PMB) ethers, which is known to proceed through a single electron transfer mechanism. organic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidize the electron-rich p-methoxyphenyl ring, leading to the formation of a radical cation. Subsequent fragmentation of this intermediate would cleave the C-O ether bond, generating the diphenylmethyl radical and a quinone ketal derived from the methoxyphenoxy moiety. The diphenylmethyl radical could then be further oxidized to the cation or participate in other radical reactions.
The Role of Catalysis in Directing Transformations of this compound
Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving this compound.
Lewis and Brønsted Acids: As discussed in the context of ether formation and cleavage, acid catalysts are instrumental in promoting reactions that proceed through carbocationic intermediates. Lewis acids like AlCl3 or FeBr3 are essential for activating electrophiles in Friedel-Crafts reactions on the aromatic rings. masterorganicchemistry.com
Transition Metal Catalysis: Transition metals, particularly palladium, are widely used in reactions involving benzyl-type ethers. Palladium-on-carbon is the standard catalyst for the hydrogenolytic cleavage of the ether bond. youtube.com Nickel catalysts have been employed in stereospecific intramolecular Heck reactions of secondary benzylic ethers, suggesting that similar catalytic systems could be used for stereoselective transformations of this compound derivatives. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions of acetals with aryl iodides, which proceed via α-oxy radicals, provide a potential pathway for forming C-C bonds at the diphenylmethyl position. princeton.edu
Stereochemical Dynamics of the Chiral Diphenylmethyl Center in this compound
The central carbon atom of the diphenylmethyl group in this compound is a prochiral center. If the two phenyl rings are differently substituted, this carbon becomes a stereocenter. The stereochemical outcome of reactions at this center is of significant interest.
Achieving enantioselectivity in reactions at the diphenylmethyl center requires the influence of a chiral element. This can be accomplished through several strategies:
Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction, after which it is removed.
Chiral Solvents or Reagents: The use of a chiral solvent can induce a degree of enantioselectivity in some reactions. nih.gov
For reactions proceeding through the planar diphenylmethyl carbocation, a chiral nucleophile or a chiral catalyst that coordinates with the cation can lead to a facial preference for the attack, resulting in an excess of one enantiomer.
When this compound already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. The relative stereochemistry of the product is often controlled by steric and electronic interactions in the transition state.
For instance, in a reaction involving a chiral derivative of this compound, the pre-existing chiral center can influence the facial selectivity of an attack on a nearby prochiral group, a phenomenon known as substrate-controlled diastereoselection. The predictable formation of one diastereomer over another is a cornerstone of modern stereoselective synthesis. masterorganicchemistry.com
Theoretical and Computational Studies of 4 Methoxyphenoxy Methylene Dibenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of ((4-Methoxyphenoxy)methylene)dibenzene. researchgate.netmdpi.comnih.govdergipark.org.trepstem.net Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute electronic properties. mdpi.comnih.gov
These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. dergipark.org.tr For this compound, the methoxy (B1213986) group acts as an electron-donating group, influencing the electron density distribution across the aromatic rings.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack. researchgate.net Red regions on the MEP map, indicating negative electrostatic potential, are susceptible to electrophilic attack, while blue regions, with positive potential, are prone to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 1.3 eV |
Note: The data in this table is representative and based on typical values for similar aromatic ethers.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, primarily the C-O bonds of the ether linkage and the C-C bond connecting the methylene (B1212753) bridge to the phenyl rings. The potential energy surface (PES) is mapped by systematically rotating these bonds and calculating the corresponding energy at each conformation. libretexts.orgyoutube.comwikipedia.org
Molecular Dynamics Simulations for Understanding Solvent and Intermolecular Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different solvent environments and its interactions with other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts over time.
MD simulations can elucidate the influence of solvent polarity on the conformational preferences of the molecule. In polar solvents, conformations with larger dipole moments may be stabilized. Furthermore, these simulations can shed light on intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules, which can influence the material's bulk properties. uni-greifswald.de
Computational Prediction of Spectroscopic Signatures to Aid Characterization
Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which aids in its experimental characterization. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov
DFT calculations are commonly used to predict IR spectra, where the calculated vibrational frequencies are often scaled to better match experimental data. nih.gov For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov Time-dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Signature |
| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1245 (Aryl ether C-O stretch), ~2840 (Methyl C-H stretch) |
| ¹H NMR (ppm) | 6.8-7.5 (Aromatic protons), 3.8 (Methoxy protons), 5.1 (Methylene protons) |
| ¹³C NMR (ppm) | 114-158 (Aromatic carbons), 55 (Methoxy carbon), 70 (Methylene carbon) |
| UV-Vis (nm) | ~275 (π → π* transition) |
Note: The data in this table is representative and based on typical values for similar aromatic ethers and benzyl compounds.
Structure-Reactivity Relationship (SRR) Investigations for this compound and its Derivatives
Structure-Reactivity Relationship (SRR) studies, guided by computational chemistry, explore how modifications to the molecular structure of this compound affect its reactivity. By introducing different substituent groups on the phenyl rings, researchers can systematically alter the electronic and steric properties of the molecule.
For instance, adding electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -NH₂) can significantly change the HOMO-LUMO gap and the electron density distribution, thereby influencing the molecule's susceptibility to chemical reactions. Computational models can predict these changes, allowing for the rational design of derivatives with desired reactivity profiles for various applications.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Methoxyphenoxy Methylene Dibenzene
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, providing critical information about the molecule's connectivity and stereochemistry.
For ((4-Methoxyphenoxy)methylene)dibenzene, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the two phenyl rings and the 4-methoxyphenoxy group, as well as the methoxy (B1213986) and methylene (B1212753) protons. The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (multiplicities) would reveal the neighboring protons, helping to assign each signal to its specific position in the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (aliphatic, aromatic, ether-linked, etc.). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Predicted ¹H and ¹³C NMR Data for this compound The following data is predicted based on standard chemical shift values and analysis of structurally similar compounds.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Methylene (-CH₂-) | ~5.0 - 5.5 (singlet) | ~70 - 75 |
| Methoxy (-OCH₃) | ~3.7 - 3.9 (singlet) | ~55 - 56 |
| Phenyl H (unsubstituted) | ~7.2 - 7.5 (multiplet) | ~127 - 138 |
| 4-methoxyphenoxy H | ~6.8 - 7.1 (multiplet) | ~114 - 155 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Interpretation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This technique is highly accurate and is fundamental for confirming the identity of a newly synthesized or isolated compound.
For this compound (C₂₁H₁₈O₂), HRMS would provide a high-precision mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. By comparing the measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed.
Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum reveals characteristic fragment ions. The interpretation of these fragmentation patterns provides valuable structural information, corroborating the data from NMR spectroscopy. nih.gov The most probable fragmentation pathways for this compound would involve the cleavage of the ether bonds, which are typically the weakest points in the structure. core.ac.ukthieme-connect.de
Predicted HRMS Data and Key Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺ | C₂₁H₁₈O₂ | 302.1307 | Molecular Ion |
| [M-C₇H₇O]⁺ | C₁₄H₁₁O | 195.0810 | Loss of methoxyphenoxy radical |
| [M-C₁₃H₁₁]⁺ | C₈H₇O₂ | 135.0446 | Loss of diphenylmethyl radical |
| [C₁₃H₁₁]⁺ | C₁₃H₁₁ | 167.0861 | Diphenylmethyl cation |
| [C₇H₇O]⁺ | C₇H₇O | 107.0497 | Methoxyphenyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrational transitions. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the aliphatic methylene and methoxy groups. Crucially, strong bands corresponding to the C-O ether linkages would also be present. nist.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C stretching vibrations within the aromatic rings. researchgate.net
Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
| C-O Ether Stretch (Aryl-Alkyl) | IR | 1200 - 1275 (asymmetric) |
| C-O Ether Stretch (Aryl-Alkyl) | IR | 1000 - 1075 (symmetric) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms in the crystal lattice. mdpi.com
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com The final output includes detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the solid state. researchgate.netresearchgate.net While specific data is not available, a successful analysis would yield parameters similar to those in the example table below.
Example Crystallographic Data Table
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (e.g., 10.123) |
| b (Å) | (e.g., 15.456) |
| c (Å) | (e.g., 9.876) |
| α (°) | 90 |
| β (°) | (e.g., 105.3) |
| γ (°) | 90 |
| Volume (ų) | (e.g., 1489.1) |
| Z (molecules/unit cell) | 4 |
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques.
HPLC is ideal for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be employed. The purity is determined by the relative area of the main peak in the chromatogram.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bepls.com This technique is suitable for volatile and thermally stable compounds. A sample is vaporized and separated based on its boiling point and interaction with the GC column. Each eluting component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification. rsc.org This is highly effective for identifying and quantifying any volatile impurities present in the sample. researchgate.net
Illustrative Purity Analysis Data
| Technique | Parameter | Result |
| HPLC | Retention Time | (e.g., 8.52 min) |
| Purity (by area %) | > 99.5% | |
| GC-MS | Retention Time | (e.g., 15.34 min) |
| Purity (by area %) | > 99.5% |
Applications of 4 Methoxyphenoxy Methylene Dibenzene in Synthetic Chemistry and Materials Science
Strategic Utility as a Protecting Group for Alcohols and Other Functionalities
The diphenylmethyl (DPM) or benzhydryl group is a well-established protecting group for alcohols, thiols, and carboxylic acids in multi-step organic synthesis. nih.gov The introduction of a methoxy (B1213986) substituent on the phenolic oxygen of ((4-Methoxyphenoxy)methylene)dibenzene suggests its potential as a specialized DPM-type protecting group. The stability of DPM ethers is notable; they are robust under basic, nucleophilic, and certain reductive and oxidative conditions, yet can be cleaved under specific acidic or hydrogenolytic conditions. nih.govuwindsor.camasterorganicchemistry.com
The presence of the 4-methoxyphenyl (B3050149) group could modulate the reactivity and cleavage conditions compared to a simple DPM ether. The electron-donating nature of the methoxy group might influence the stability of the carbocation intermediate formed during acid-catalyzed deprotection, potentially allowing for milder cleavage conditions. This tunability is a desirable feature in complex syntheses requiring orthogonal protecting group strategies. uwindsor.ca
Table 1: Comparison of Related Alcohol Protecting Groups
| Protecting Group | Structure | Typical Introduction Conditions | Typical Cleavage Conditions | Stability |
| Diphenylmethyl (DPM) | R-O-CH(Ph)₂ | Diphenylmethyl chloride, base | Mild acid, hydrogenolysis | Good stability to base, mild acid |
| Benzyl (Bn) | R-O-CH₂Ph | Benzyl bromide, NaH | H₂, Pd/C; strong acid | Stable to base and mild acid |
| p-Methoxybenzyl (PMB) | R-O-CH₂(C₆H₄-OMe) | PMB-Cl, base | Oxidative cleavage (DDQ, CAN), TFA | Less stable to acid than Bn |
| This compound | R-O-CH(Ph)₂(OC₆H₄-OMe) | Hypothetical: Reaction of an alcohol with a suitable derivative | Hypothetical: Acid-catalyzed hydrolysis, hydrogenolysis | Hypothetical: Similar to DPM with potential for modified reactivity |
This interactive table allows for a comparison of the potential attributes of this compound as a protecting group with other commonly used ether-based protecting groups.
Indispensable Intermediate in Multi-Step Total Organic Syntheses
Given its structure as a diarylmethyl ether, this compound could serve as a key intermediate in the total synthesis of complex natural products or pharmaceutically active molecules. whiterose.ac.uk The diphenylmethyl moiety is present in a variety of bioactive compounds. The synthesis of such targets could involve the strategic introduction and subsequent transformation of the this compound core.
For instance, the ether linkage could be cleaved at a late stage to reveal a hydroxyl group, or the aromatic rings could be functionalized through electrophilic substitution reactions. The specific substitution pattern could direct the regioselectivity of such transformations.
Precursor for the Development of Novel Organic Reagents, Catalysts, and Ligands
The this compound scaffold could be a starting point for the synthesis of more complex molecules with applications as reagents, catalysts, or ligands. The phenyl rings could be functionalized with phosphine (B1218219) groups to create bidentate or monodentate ligands for transition metal catalysis. The methoxy group could be demethylated to a phenol, which could then be used as a handle for further derivatization or as a coordinating group in a ligand.
The steric bulk of the diphenylmethyl group combined with the electronic properties of the methoxyphenyl substituent could lead to ligands with unique steric and electronic profiles, which are crucial for controlling the selectivity and activity of catalytic processes.
Integration into Functional Organic Materials and Advanced Systems
The rigid and bulky nature of the diphenylmethyl group, along with the electronic characteristics of the methoxy-substituted aromatic ring, makes this compound a candidate for incorporation into functional organic materials.
If functionalized with polymerizable groups (e.g., vinyl, acrylate), this compound could be used as a monomer in polymerization reactions. The bulky diphenylmethyl group would likely impart high glass transition temperatures and amorphous character to the resulting polymers, which could be desirable for applications requiring thermal stability and processability. Furthermore, the ether linkage could potentially be used as a cleavable point in a polymer backbone, allowing for the design of degradable or recyclable polymers.
The aromatic nature of this compound suggests potential for applications in optoelectronic materials. The chromophores within the molecule could be modified to tune its absorption and emission properties. Benzophenone (B1666685) derivatives, which are structurally related, are known for their photochemical reactivity and are used as photoinitiators. cir-safety.orgnih.gov While this compound is an ether and not a ketone, its aromatic framework could be a building block for larger conjugated systems used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Model Compound for Fundamental Studies in Ether Reactivity and Stability
The hydrolysis of benzophenone ketals and acetals is a subject of fundamental interest in physical organic chemistry, often involving studies of reaction mechanisms and acid catalysis. rsc.orgacs.org this compound, as a benzophenone acetal (B89532) derivative, could serve as a model compound for such studies. The influence of the 4-methoxyphenoxy group on the kinetics and mechanism of ether hydrolysis could provide valuable insights into the electronic effects on the stability of carbocation intermediates.
Future Perspectives and Emerging Research Directions for 4 Methoxyphenoxy Methylene Dibenzene
Advancements in Sustainable and Atom-Economical Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule like ((4-Methoxyphenoxy)methylene)dibenzene, this involves optimizing the formation of its two key linkages: the diarylmethane C-C bond and the diaryl ether C-O bond.
Future synthetic strategies will likely move away from classical methods that use stoichiometric, and often harsh, reagents. Research is increasingly focused on catalytic and atom-economical approaches. The synthesis of the diarylmethane core, for instance, has traditionally relied on Friedel-Crafts alkylations. acs.org More sustainable alternatives are emerging, such as the direct functionalization of benzylic C-H bonds, a strategy that offers high atom economy by avoiding pre-functionalized starting materials. nih.gov Another green approach is the development of metal-free catalytic systems. For example, a B(C6F5)3 and HFIP synergistically catalyzed bisarylation has been shown to produce diarylmethanes with high atom efficiency under mild conditions, using recyclable solvents. rsc.org
For the diaryl ether linkage, Ullmann-type cross-coupling reactions are a standard method. nih.gov Modern advancements are focused on replacing traditional copper catalysts with more efficient and ligand-free nano-sized metal catalysts, which enhance reaction rates under milder conditions due to their high surface-to-volume ratio. nih.govresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to efficient C-O bond formation, and ongoing research seeks to improve the scope and mildness of these reactions. organic-chemistry.org Catalyst-free methods, such as nucleophilic aromatic substitution (SNAr) assisted by microwave irradiation in green solvents like DMSO, also represent a promising, rapid, and efficient route to diaryl ethers. organic-chemistry.org The use of novel, bio-based solvents like Cyrene is another avenue being explored to enhance the sustainability profile of such syntheses. researchgate.net
Table 1: Comparison of Synthetic Strategies for Diarylalkane and Diaryl Ether Motifs
| Strategy | Key Features | Advantages | Relevant Research |
|---|---|---|---|
| Titanium-Based Friedel-Crafts | Two-step acylation and reduction for diarylmethane synthesis. | Cleaner protocol than older methods, uses affordable reagents. | acs.org |
| Metal-Free Bisarylation | Uses B(C6F5)3/HFIP catalysis for diarylmethane synthesis. | High atom economy, mild conditions, recyclable solvent. | rsc.org |
| Direct C-H Functionalization | Activation and functionalization of benzylic C-H bonds. | High atom and time efficiency, avoids pre-functionalization. | nih.gov |
| Nano-Catalyzed C-O Coupling | Ullmann-type reactions using nano-sized metal catalysts. | Rapid bond formation, mild and ligand-free conditions. | nih.govresearchgate.net |
| Catalyst-Free SNAr | Microwave-assisted coupling of phenols and aryl halides in DMSO. | Very rapid (5-10 min), avoids metal catalysts. | organic-chemistry.org |
Discovery of Novel Reactivity and Catalytic Transformations
The this compound scaffold possesses several reactive sites that can be targeted for novel transformations. The benzylic methylene (B1212753) bridge is a key locus for functionalization. Research into the direct functionalization of the benzylic C-H bond in diarylmethanes is a highly active field. nih.gov Future work could explore copper-catalyzed site-selective azidation or oxygenation of this position, transforming the parent molecule into more complex derivatives. nih.gov
Furthermore, the C-O ether bond, often considered robust, can be activated for catalytic transformations. Palladium-catalyzed cross-coupling reactions that cleave C-O bonds are an emerging area. amanote.com For instance, derivatives of this compound could serve as precursors in Suzuki-Miyaura reactions, where the (4-methoxyphenoxy) group acts as a leaving group to be substituted by an aryl boronic acid, yielding a triarylmethane. nih.gov Mechanistic studies, supported by DFT calculations, suggest that such reactions proceed via selective oxidative addition to the catalyst, a process that can be fine-tuned by the electronic nature of the leaving group and the ligand environment around the metal center. nih.gov This opens up the possibility of using the diaryl ether motif as a synthetic handle for late-stage functionalization.
Rational Design of Enhanced Protecting Group Strategies
The diphenylmethyl (benzhydryl) group is a well-established protecting group for alcohols, prized for its stability and specific cleavage conditions. The this compound structure can be viewed as a modified benzhydryl ether. The presence of the 4-methoxy substituent on the phenoxy ring introduces an electronic bias that could be exploited in the rational design of new protecting groups.
This methoxy (B1213986) group, being an electron-donating group, can stabilize a potential cationic intermediate formed during acid-catalyzed deprotection, suggesting that the group could be cleaved under milder acidic conditions compared to an unsubstituted diphenylmethyl ether. Conversely, this electronic feature could also be harnessed for selective oxidative cleavage. Photoremovable protecting groups are also of significant interest for their application in sensitive biological systems and solid-phase synthesis. nih.gov The extended aromatic system of this compound could be modified with photo-active moieties (like a nitro group) to design a new class of "caged" compounds that release an alcohol upon irradiation. nih.gov The design of multifunctional protecting groups, which can be cleaved under mild conditions while also bearing functional handles for other transformations, is another promising direction. rsc.org
Computational-Driven Design of Functionalized Derivatives for Targeted Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms, thereby guiding the synthesis of new functional molecules. For the this compound scaffold, computational methods can be employed to rationally design derivatives for specific applications.
Exploration of New Applications in Advanced Materials and Supramolecular Chemistry
The unique combination of rigid aromatic panels and a flexible methylene-ether linkage makes this compound an attractive building block for advanced materials and supramolecular assemblies. Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the non-covalent interactions that govern molecular assembly. youtube.com
The multiple phenyl rings of the molecule can engage in π-π stacking and CH-π interactions, which are fundamental forces in creating self-assembled structures. youtube.com By functionalizing the aromatic rings, it is possible to program the molecule for specific recognition events, leading to the formation of molecular capsules, liquid crystals, or porous organic frameworks. The diarylmethane core can act as a flexible hinge, a property that is desirable in the design of molecular switches or dynamic materials that respond to external stimuli. The diaryl ether motif is a common component in high-performance polymers, and incorporating this structure into new polymer backbones could yield materials with unique thermal and mechanical properties. nih.gov The field of supramolecular chemistry offers a vast playground for a molecule of this type, with potential applications ranging from chemical sensing, where it might act as a host for specific analytes, to drug delivery systems. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ((4-Methoxyphenoxy)methylene)dibenzene, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cross-metathesis or etherification reactions. For example, describes a Z-selective cross-metathesis approach using a ruthenium-based catalyst, achieving 60–65% yields. Key parameters for optimization include catalyst loading (e.g., 5–10 mol%), solvent choice (dichloromethane or toluene), and temperature (60–80°C). Monitoring reaction progress via TLC (e.g., DCM:MeOH 9:1) and purification via column chromatography with silica gel are critical . also highlights the use of 2-chloroethanol in etherification reactions, though yields may vary (e.g., 26% in some cases), suggesting iterative optimization of stoichiometry and reaction time .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Assign olefin geometry (Z/E) by analyzing vinyl proton coupling constants (e.g., J = 1.1 Hz for Z-configuration in ) and carbon chemical shifts (δ 115–125 ppm for aromatic carbons adjacent to methoxy groups) .
- HRMS : Validate molecular formulas by comparing calculated vs. observed m/z values (e.g., [M+H]+ Calcd: 425.0244, Found: 425.0244 in ) .
- IR : Identify functional groups like C-O-C (1241–1212 cm⁻¹) and methoxy C-O (1059 cm⁻¹) .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C. recommends using desiccants and amber glassware. During reactions, avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition of the methoxy or methylene groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data to validate structures. For example, used computational analysis to confirm the stereoselectivity of diene cross-metathesis products, resolving ambiguities in NOESY spectra . Additionally, HRMS deviations (e.g., ±0.0008 m/z) should be cross-checked with isotopic patterns to rule out impurities .
Q. What experimental design strategies are effective for studying the catalytic hydroconversion of this compound?
- Methodological Answer : and outline a multivariate approach using magnetic solid superbases (MSSB). Key factors include:
- Temperature : 150–250°C (conversion increases linearly with temperature).
- Hydrogen pressure : 2–6 MPa (higher pressure favors hydrogenolysis of C-O bonds).
- Catalyst dosage : 5–20 wt% (optimize via Box-Behnken design, as in ).
Monitor products via GC-MS and quantify yields of benzene, toluene, and methylphenol derivatives .
Q. How can researchers mechanistically probe the role of this compound as a model compound in lignite-related studies?
- Methodological Answer : Use isotopic labeling (e.g., D₂ or ¹³C) to track bond cleavage pathways during catalytic hydroconversion. employed this compound to mimic lignite’s –CH₂OCH₂– linkages. Mechanistic insights were gained by analyzing product distributions (e.g., demethoxylation vs. ring hydrogenation) and correlating them with catalyst acidity/basicity (e.g., NH₃/CO₂-TPD) .
Q. What strategies mitigate challenges in stereoselective synthesis of this compound derivatives?
- Methodological Answer : and emphasize ligand-controlled catalysis. For Z-selectivity, use Hoveyda-Grubbs catalysts with bulky N-heterocyclic carbene ligands. For E-selectivity, switch to ruthenium complexes with triphenylphosphine ligands. Monitor steric effects using molecular modeling (e.g., Gaussian) to predict transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
